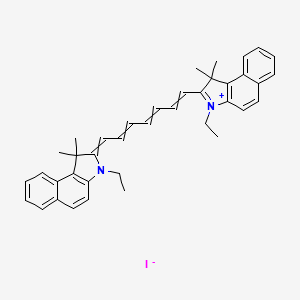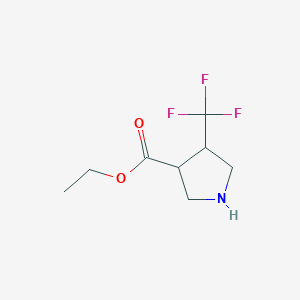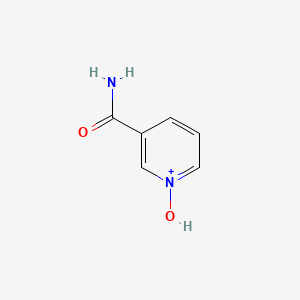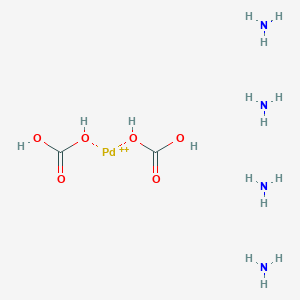
Cy7.5 di et
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7.5 di et typically involves the condensation of two indole derivatives with a polymethine bridge . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like triethylamine . The reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product . The final product is often purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cy7.5 di et undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the dye.
Substitution: Substitution reactions, especially at the nitrogen atoms, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the dye .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different photophysical properties and applications .
Scientific Research Applications
Cy7.5 di et has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cy7.5 di et involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength . This property is due to the conjugated system of double bonds in the polymethine bridge, which allows for efficient energy transfer . The dye interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Cy5.5: Another near-infrared dye with similar applications but different spectral properties.
Cy7: A dye with a shorter polymethine chain, resulting in different photophysical characteristics.
Indocyanine Green (ICG): A clinically approved dye with similar near-infrared fluorescence but different chemical structure.
Uniqueness
Cy7.5 di et is unique due to its longer polymethine chain, which provides it with distinct spectral properties, including a higher wavelength of emission and better tissue penetration . This makes it particularly useful for in vivo imaging applications where deep tissue penetration is required .
Properties
Molecular Formula |
C39H41IN2 |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
3-ethyl-2-[7-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C39H41N2.HI/c1-7-40-32-26-24-28-18-14-16-20-30(28)36(32)38(3,4)34(40)22-12-10-9-11-13-23-35-39(5,6)37-31-21-17-15-19-29(31)25-27-33(37)41(35)8-2;/h9-27H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
QACHTFWMCFUKLJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)






![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)

![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)

![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)

